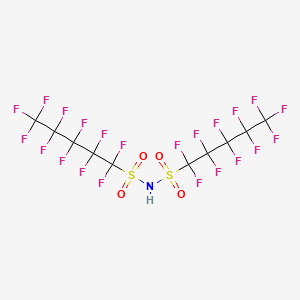
1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-((perfluoropentyl)sulfonyl)pentane-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-((perfluoropentyl)sulfonyl)pentane-1-sulfonamide is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple fluorine atoms and sulfonyl groups. This compound is known for its stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-((perfluoropentyl)sulfonyl)pentane-1-sulfonamide typically involves the reaction of perfluorinated sulfonyl chlorides with amines. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may be carried out at room temperature or under reflux conditions. The reaction is usually catalyzed by bases such as triethylamine or pyridine to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-((perfluoropentyl)sulfonyl)pentane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: Although the compound is highly stable, it can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different fluorinated derivatives.
Hydrolysis: The sulfonamide bond can be hydrolyzed in the presence of strong acids or bases, resulting in the formation of sulfonic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in substitution reactions, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
The major products formed from these reactions include various fluorinated derivatives, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-((perfluoropentyl)sulfonyl)pentane-1-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and as a building block for more complex molecules.
Biology: It is employed in biochemical studies to investigate the effects of fluorinated compounds on biological systems, including enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and coatings, due to its unique properties such as chemical resistance and low surface energy.
Mecanismo De Acción
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-((perfluoropentyl)sulfonyl)pentane-1-sulfonamide involves its interaction with molecular targets through its highly electronegative fluorine atoms and sulfonyl groups. These interactions can lead to the inhibition of enzyme activity or disruption of protein-protein interactions. The compound’s stability and resistance to metabolic degradation also contribute to its prolonged effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1,1,2,2,3,3,4,4,5,5,5-Undecafluoro-N-((perfluoropentyl)sulfonyl)pentane-1-sulfonamide is unique due to its dual sulfonyl groups and extensive fluorination, which impart exceptional chemical stability and resistance to degradation. These properties make it particularly valuable in applications requiring long-lasting and chemically inert materials.
Propiedades
Número CAS |
752232-72-7 |
|---|---|
Fórmula molecular |
(C5F11SO2)2NH C10HF22NO4S2 |
Peso molecular |
681.2 g/mol |
Nombre IUPAC |
1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)pentane-1-sulfonamide |
InChI |
InChI=1S/C10HF22NO4S2/c11-1(12,3(15,16)7(23,24)25)5(19,20)9(29,30)38(34,35)33-39(36,37)10(31,32)6(21,22)2(13,14)4(17,18)8(26,27)28/h33H |
Clave InChI |
QMKWKVGHCDCISQ-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


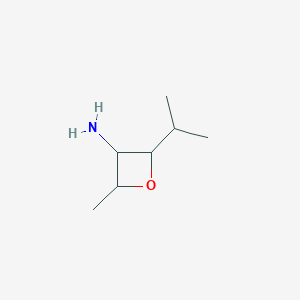
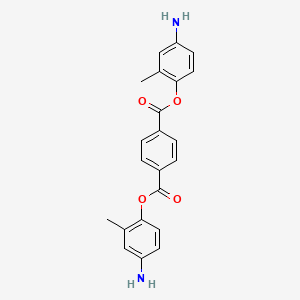

![2-(Chlorofluoromethyl)-1H-benzo[d]imidazole](/img/structure/B12828721.png)
![3-{[2-(Propylsulfanyl)ethyl]sulfanyl}propanoic acid](/img/structure/B12828728.png)
![2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile](/img/structure/B12828734.png)

![3-((4-Fluorophenoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828751.png)
![2-(4,5-Dimethyl-1-oxo-7-(1H-pyrrol-1-yl)furo[3,4-d]pyridazin-2(1H)-yl)acetic acid](/img/structure/B12828756.png)
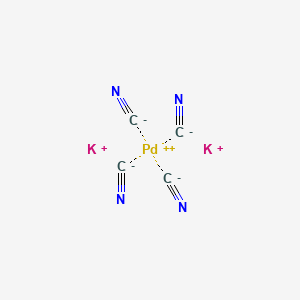
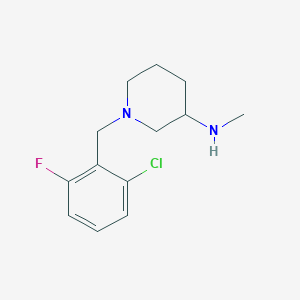
![(3aR,8aR)-6-Hydroxy-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B12828762.png)
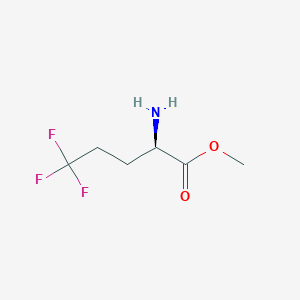
![ethyl (2S)-2-acetamido-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B12828772.png)
